molecular formula C21H27N5O4 B5569116 8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5569116
M. Wt: 413.5 g/mol
InChI Key: RKLWVBBEEIJEQV-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are important structural moieties of many pharmaceutical drugs . They are heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Scientific Research Applications

Synthesis and Structural Analysis

The compound belongs to a class of chemicals that have been synthesized to investigate their potential as antihypertensive agents, exhibiting actions as alpha-adrenergic blockers. Research shows that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, such as those substituted with 2-(3-indolyl)ethyl or 3-(2-methoxyphenoxy)-2-hydroxypropyl, have been prepared for screening in spontaneous hypertensive rats. These compounds have demonstrated varied activity based on their substitution patterns, with some showing mixed alpha- and beta-adrenergic receptor blocking properties (Caroon et al., 1981).

Pharmacological Applications

Derivatives of this compound class have been evaluated for their affinity towards the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity for this receptor. These compounds have been identified as full agonists in biochemical assays, offering insights into the development of new pharmacological agents (Röver et al., 2000).

Antimicrobial and Anticancer Activities

Further research into the chemical structure led to the development of novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives via ultrasound-assisted synthesis. These derivatives have been evaluated for their potential antimicrobial and anticancer activities, showcasing the versatility of this compound class in therapeutic applications (Velupula et al., 2021).

Mechanism of Action

1,2,4-Triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-Triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

8-[2-methyl-3-(1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-17(13-26-16-22-15-23-26)19(27)24-9-7-21(8-10-24)14-25(20(28)30-21)11-12-29-18-5-3-2-4-6-18/h2-6,15-17H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLWVBBEEIJEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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